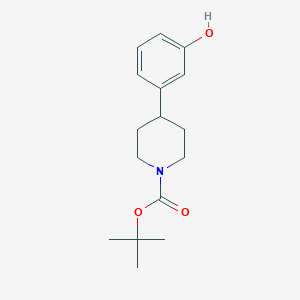

Tert-butyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H25NO3 and a molecular weight of 291.39 g/mol . It is a 4-aryl piperidine derivative, often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate typically involves the reaction of 4-(3-hydroxyphenyl)piperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger volumes, and implementing purification steps such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the tert-butyl group, yielding the free amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.

Substitution: Conditions typically involve the use of strong nucleophiles like alkoxides or thiolates.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of the free amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate is primarily used in the development of PROTACs for targeted protein degradation. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome . This compound serves as a semi-flexible linker, which is crucial for optimizing the 3D orientation of the degrader and enhancing drug-like properties .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate in PROTACs involves its role as a linker that connects the target protein-binding moiety to the E3 ligase-binding moiety. This facilitates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and degradation of the target protein . The molecular targets and pathways involved depend on the specific PROTAC and target protein being studied .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate: Similar structure but with the hydroxyl group in the para position.

Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related compounds.

Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate: Another piperidine derivative with different functional groups.

Uniqueness

Tert-butyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate is unique due to its specific use as a semi-flexible linker in PROTAC development. Its structure allows for the incorporation of rigidity into the linker region, which can impact the 3D orientation of the degrader and optimize drug-like properties .

Biological Activity

Tert-butyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a tert-butyl group and a 3-hydroxyphenyl moiety. This structure contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The following mechanisms have been identified:

- Anticancer Activity : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, in U251 glioblastoma cells, treatment with this compound resulted in a significant decrease in cell viability, indicating potential anticancer properties .

- Anti-inflammatory Effects : The compound has been linked to the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against certain bacterial strains, although further research is needed to elucidate these findings .

Case Studies

- Glioblastoma Study : In a study involving U251 glioblastoma cells, treatment with this compound resulted in a dose-dependent decrease in cell proliferation. RNA sequencing analysis revealed significant changes in gene expression related to cell growth and inflammatory responses .

- Antimicrobial Activity : A recent investigation evaluated the antimicrobial efficacy of this compound against various pathogens. It demonstrated notable activity against Gram-positive bacteria, suggesting its potential as an antibacterial agent .

Comparative Analysis

To better understand the potency and efficacy of this compound, it is useful to compare it with similar compounds:

Properties

IUPAC Name |

tert-butyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-9-7-12(8-10-17)13-5-4-6-14(18)11-13/h4-6,11-12,18H,7-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPUHXYDIMKBOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.